5-(1-Aminocyclopropyl)pyrazin-2-amine
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Overview
Description
5-(1-Aminocyclopropyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with an aminocyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopropyl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminocyclopropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(1-Aminocyclopropyl)pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopropyl)pyrazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with similar heterocyclic structure and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
5-(1-Aminocyclopropyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminocyclopropyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10N4/c8-6-4-10-5(3-11-6)7(9)1-2-7/h3-4H,1-2,9H2,(H2,8,11) |
InChI Key |
CXTOGZZLNKYWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=N2)N)N |
Origin of Product |
United States |
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